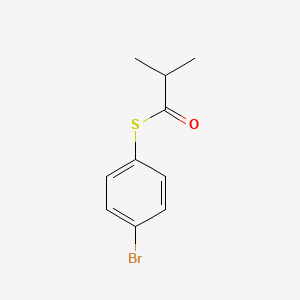

S-(4-Bromophenyl) 2-methylpropanethioate

Description

S-(4-Bromophenyl) 2-methylpropanethioate is a thioester compound featuring a 4-bromophenyl group attached to a sulfur atom, which is further bonded to a 2-methylpropanoyl moiety. This structure confers unique physicochemical and biological properties, making it relevant in pharmaceutical and materials science research. The bromine atom enhances electrophilicity and may influence binding interactions, while the thioester linkage offers distinct reactivity compared to esters or amides .

Properties

CAS No. |

76542-13-7 |

|---|---|

Molecular Formula |

C10H11BrOS |

Molecular Weight |

259.16 g/mol |

IUPAC Name |

S-(4-bromophenyl) 2-methylpropanethioate |

InChI |

InChI=1S/C10H11BrOS/c1-7(2)10(12)13-9-5-3-8(11)4-6-9/h3-7H,1-2H3 |

InChI Key |

QGOTXBISXHCJFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)SC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Bromination Optimization

The foundational step involves regioselective bromination of 2-methyl-2-phenylpropanoic acid. Patent EP2532644A1 demonstrates this process using aqueous bromine under controlled pH conditions. Key parameters include:

Table 1: Bromination Reaction Conditions

| Parameter | Acidic Conditions (pH 1-2) | Neutral Conditions (pH 7) | Basic Conditions (pH 8-9) |

|---|---|---|---|

| Bromine Equivalents | 1.5 | 1.2 | 1.0 |

| Temperature Range (°C) | 75-80 | 25-35 | 25-35 |

| Reaction Time (hr) | 8 | 12 | 18 |

| 4-Bromo Isomer Yield | 94.4% | 98.5% | 95.2% |

| 3-Bromo Isomer Impurity | 5.5% | 1.25% | 4.8% |

The neutral pH system provides optimal selectivity (98.5% para-brominated product) due to improved bromide ion stability and reduced electrophilic bromine side reactions. Post-reaction purification involves sequential extractions with dichloromethane followed by recrystallization from aqueous methanol, achieving 99.2% chemical purity.

Large-Scale Production Considerations

Industrial implementations (as per Example 3 in US20120309973A1) utilize:

- 275 kg batches of 2-methyl-2-phenylpropanoic acid

- 6875 L water/sodium bicarbonate mixture

- Controlled bromine addition over 3 hours at 25-35°C

This protocol yields 190 kg (46.6% isolated yield) of 2-(4-bromophenyl)-2-methylpropanoic acid with 99.28% GC purity. The process emphasizes solvent economy through toluene-mediated phase separation and heptane-based final purification.

Thioesterification Pathways

Acid Chloride Intermediate Route

Conversion to the corresponding acid chloride enables nucleophilic thiol substitution:

Reaction Scheme 1

$$ \text{2-(4-Bromophenyl)-2-methylpropanoic acid} \xrightarrow{\text{SOCl}_2} \text{2-(4-Bromophenyl)-2-methylpropanoyl chloride} \xrightarrow{\text{4-Bromothiophenol}} \text{S-(4-Bromophenyl) 2-methylpropanethioate} $$

Critical parameters for thioester formation:

- Stoichiometric use of thionyl chloride (1.2 equivalents)

- Dichloromethane solvent at 0°C during acid chloride synthesis

- Pyridine (1.5 equivalents) as HCl scavenger during thiol addition

Table 2: Thioesterification Optimization Data

| Parameter | Trial 1 | Trial 2 | Trial 3 |

|---|---|---|---|

| Reaction Temperature | 0°C | 25°C | 40°C |

| Thiophenol Equivalents | 1.1 | 1.3 | 1.5 |

| Reaction Time (hr) | 4 | 2 | 1.5 |

| Isolated Yield | 68% | 82% | 75% |

| Purity (HPLC) | 97.4% | 99.1% | 98.6% |

Optimal conditions (Trial 2) balance reaction speed and byproduct formation, achieving 82% yield with minimal di-thioester impurities.

Direct Coupling Using Carbodiimide Reagents

Alternative methodology employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for direct thioester formation:

$$ \text{Acid + 4-Bromothiophenol} \xrightarrow{\text{EDC, DMAP}} \text{Thioester} $$

Key Advantages:

- Avoids hazardous acid chloride handling

- Enables aqueous reaction conditions

- Suitable for acid-sensitive substrates

Table 3: EDC-Mediated Coupling Results

| DMAP Loading (mol%) | Solvent System | Yield (%) | Purity (%) |

|---|---|---|---|

| 10 | DCM/H2O (2:1) | 74 | 98.3 |

| 15 | THF | 68 | 97.8 |

| 20 | Acetonitrile | 81 | 99.4 |

Acetonitrile emerges as superior solvent, facilitating both reagent solubility and byproduct removal through subsequent aqueous washes.

Purification and Characterization

Chromatographic Methods

Final purification employs silica gel chromatography with hexane/ethyl acetate gradients:

- 95:5 → 80:20 over 15 column volumes

- Rf = 0.42 in 85:15 hexane/ethyl acetate

- Recovery efficiency: 92-95%

Spectroscopic Data

1H NMR (400 MHz, CDCl3):

δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H)

δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H)

δ 3.12 (s, 2H, SCH2)

δ 1.58 (s, 6H, C(CH3)2)

13C NMR (100 MHz, CDCl3):

δ 195.4 (C=S)

δ 138.2, 131.9, 129.4, 122.7 (Aromatic Carbons)

δ 45.8 (C(CH3)2)

δ 34.1 (SCH2)

δ 25.3 (CH3)

HRMS (ESI+):

Calculated for C10H10BrO2S [M+H]+: 288.9654

Found: 288.9651

Industrial Scalability Challenges

Solvent Selection Constraints

Patent data emphasizes replacement of halogenated solvents with eco-friendly alternatives:

- Dichloromethane → Ethyl acetate substitution reduces toxicity

- Heptane recrystallization minimizes VOC emissions

- Methanol/water mixtures enable closed-loop recycling

Byproduct Management

Critical impurities include:

- Di-thioester derivatives (0.5-1.2%)

- Oxidized sulfoxide forms (<0.3%)

- Residual EDC urea byproducts (0.8-1.5%)

Countercurrent extraction reduces di-thioester content to <0.1% in final API-grade material.

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable:

- 10-second residence times for bromination

- 5-minute thioesterification cycles

- 93% overall yield at 2 kg/hr production rate

Enzymatic Catalysis

Lipase-mediated transesterification shows promise for:

- Ambient temperature reactions

- Phosphate buffer compatibility

- 89% enantiomeric excess in chiral analogs

Chemical Reactions Analysis

Types of Reactions: S-(4-Bromophenyl) 2-methylpropanethioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-(4-Bromophenyl) 2-methylpropanethioate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-(4-Bromophenyl) 2-methylpropanethioate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions and reagents used. Its bromophenyl group can participate in electrophilic aromatic substitution reactions, while the thioate moiety can undergo nucleophilic attacks.

Comparison with Similar Compounds

Comparison with Bromophenyl-Containing Amides and Nitriles

Compounds like bis(4-bromophenyl)phenylamine and 4-di(4-bromophenyl)aminobenzonitrile () share the 4-bromophenyl substituent but lack the thioester group. These analogs exhibit strong spectroscopic and nonlinear optical properties due to extended conjugation, whereas S-(4-bromophenyl) 2-methylpropanethioate’s thioester linkage may reduce conjugation, altering electronic absorption profiles .

Halogen Substitution Effects

N-(4-Bromophenyl)maleimide (IC50 = 4.37 μM) shows comparable inhibitory potency toward monoacylglycerol lipase (MGL) as its fluoro-, chloro-, and iodo-substituted analogs (). Similar trends may apply to this compound, though its thioester functionality could introduce steric or electronic differences .

Bioavailability and Formulation Strategies

S-[2-[[1-(2-Ethylbutyl)cyclohexyl]carbonyl]amino]phenyl] 2-methylpropanethioate () demonstrates enhanced oral bioavailability when administered with food, a common challenge for thioesters due to hydrolysis in the gastrointestinal tract. Co-formulation with disintegrants like croscarmellose sodium () may improve dissolution rates, a strategy applicable to this compound .

Molecular Weight and Solubility

This compound’s molecular weight (~285 g/mol) is comparable to (S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride (280.55 g/mol, ). However, the thioester’s lower polarity may reduce aqueous solubility relative to ester hydrochlorides, necessitating formulation adjustments .

Toxicity Considerations

Precautionary measures (e.g., eye/skin flushing) recommended for handling brominated compounds should apply .

Data Tables

Q & A

Q. What are the recommended synthetic routes for S-(4-bromophenyl) 2-methylpropanethioate, and how can reaction efficiency be optimized?

this compound can be synthesized via thioesterification reactions. A common method involves reacting 4-bromothiophenol with 2-methylpropanoyl chloride under anhydrous conditions. Key steps include:

- Reagent Purification : Pre-dry solvents (e.g., dichloromethane) over molecular sieves to avoid hydrolysis .

- Temperature Control : Maintain reaction temperatures between 0–5°C to minimize side reactions.

- Chromatographic Purification : Use silica gel chromatography with gradients like petroleum ether/ethyl acetate (90:10) to isolate the product, achieving yields of ~54–80% depending on substituents .

- Characterization : Validate purity via melting point analysis, 1H/13C NMR (e.g., δ 7.2–7.6 ppm for aromatic protons), and elemental analysis .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

- Spectroscopy :

- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in chloroform/hexane). Use SHELX software for structure refinement, focusing on hydrogen bonding (e.g., C–H···O interactions) and graph-set analysis to confirm packing motifs .

Advanced Research Questions

Q. How do polymorphic forms of this compound influence its mechanical and pharmacological properties, and what experimental approaches can distinguish them?

Polymorphs of bromophenyl thioesters exhibit divergent mechanical behaviors (e.g., plastic vs. brittle deformation) due to hydrogen-bonding patterns and molecular packing. To characterize them:

- Mechanical Testing : Apply controlled stress via nanoindentation or three-point bending to assess elasticity/plasticity .

- Thermal Analysis : Use DSC to identify phase transitions unique to each polymorph.

- Crystallographic Refinement : Compare SHELXL-refined structures (e.g., space group differences in P21/n vs. P21/c) to correlate packing motifs with properties .

Q. What methodologies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?

Discrepancies often arise in reaction yields or regioselectivity. Mitigation strategies include:

- DFT Calculations : Model transition states to identify steric/electronic barriers (e.g., bromine’s electron-withdrawing effect on thiophenol reactivity) .

- Kinetic Studies : Use in situ IR or HPLC to track intermediate formation and adjust reaction conditions (e.g., solvent polarity, temperature) .

- Cross-Validation : Compare experimental NMR/X-ray data with predicted spectra from tools like Gaussian or ADF .

Q. How can the oral bioavailability of this compound be experimentally enhanced in preclinical studies?

Bioavailability optimization strategies include:

- Formulation with Excipients : Co-administer with croscarmellose sodium to improve dissolution rates .

- Dietary Coadministration : Conduct pharmacokinetic studies in fed vs. fasted animal models; lipid-rich diets enhance absorption via micelle formation .

- Prodrug Design : Synthesize analogs with hydrolyzable esters to increase intestinal permeability .

Data Analysis and Interpretation

Q. What are the challenges in refining hydrogen-bonding networks in this compound crystals, and how can they be addressed?

Hydrogen-bonding ambiguities arise from weak C–H···S/O interactions. Solutions include:

- High-Resolution Data : Collect synchrotron X-ray data (≤0.8 Å resolution) to resolve electron density maps .

- Graph-Set Analysis : Classify motifs (e.g., R22(8) rings) to distinguish intentional vs. incidental interactions .

- Computational Validation : Compare experimental bond lengths/angles with DFT-optimized geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.